molecular formula C19H16N6O3 B2627922 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892763-43-8

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2627922
CAS No.: 892763-43-8
M. Wt: 376.376
InChI Key: IAISLJFUNOYJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several structural components including a benzodioxole, oxadiazole, and triazole ring. Benzodioxoles are aromatic organic compounds containing a 1,3-benzodioxole moiety . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The benzodioxole, oxadiazole, and triazole rings would contribute to the compound’s aromaticity and potentially influence its reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound's framework, being closely related to triazole derivatives, finds utility in the synthesis of novel compounds with potential antimicrobial activities. Research by Bektaş et al. (2007) demonstrated the antimicrobial efficacy of similar triazole derivatives, highlighting the compound's relevance in developing new antimicrobial agents. These derivatives were synthesized from various primary amines and tested against microorganisms, showing good to moderate activities (Bektaş et al., 2007).

Energetic Materials Development

Another significant application of the compound lies in the field of energetic materials, as described by Cao et al. (2020). They synthesized derivatives through nitrification approaches to achieve products with high detonation heat, comparable to known high explosives. This process involves creating energetic salts from the compound's derivatives, showcasing its potential in developing new energetic materials with high-performance characteristics (Cao et al., 2020).

Biological Activity Investigation

Further, the compound's structure is instrumental in synthesizing hybrid molecules with various azole moieties. Research conducted by Ceylan et al. (2014) on similar structures involved in synthesizing new compounds to investigate their antimicrobial, antilipase, and antiurease activities. This underscores the compound's utility in medicinal chemistry, especially in designing new therapeutic agents with potential biological activities (Ceylan et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzodioxole derivatives have shown anticancer activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Some benzodioxole derivatives are associated with acute toxicity .

Properties

IUPAC Name

5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-ethylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3/c1-2-11-4-3-5-13(8-11)25-17(20)16(22-24-25)19-21-18(23-28-19)12-6-7-14-15(9-12)27-10-26-14/h3-9H,2,10,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAISLJFUNOYJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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